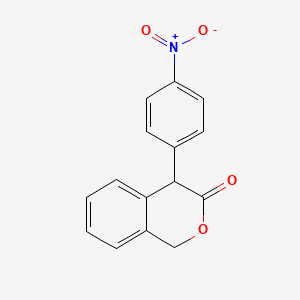
3-(1-Aminobutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminobutyl)aniline is an organic compound with the molecular formula C10H16N2. It consists of an aniline moiety substituted with a 1-aminobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of aniline with 1-bromobutane under basic conditions can yield this compound . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of aniline followed by reduction. The nitration process uses nitric acid and sulfuric acid to introduce a nitro group onto the aniline ring, which is then reduced to an amine using hydrogen gas and a metal catalyst . This method is efficient and scalable, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(1-Aminobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
3-(1-Aminobutyl)aniline has several scientific research applications:
作用機序
3-(1-アミノブチル)アニリンの作用機序は、さまざまな分子標的との相互作用を含みます。この化合物は求核剤として作用し、求電子剤との反応に関与できます。また、酸化と還元反応を起こすこともできますが、これは生物学的活性にとって不可欠です。 特定の経路と分子標的は、医薬品化学や工業的用途など、使用の状況によって異なります .
類似化合物との比較
類似化合物
アニリン: 親化合物であるアニリンは、1-アミノブチル基がなく、化学的性質が異なります。
N-メチルアニリン: 3-(1-アミノブチル)アニリンに似ていますが、1-アミノブチル基の代わりにメチル基があります。
N-エチルアニリン: 1-アミノブチル基の代わりにエチル基が含まれています.
独自性
3-(1-アミノブチル)アニリンは、1-アミノブチル基の存在によって独特であり、明確な化学的および物理的特性を与えています。
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
3-(1-aminobutyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3 |
InChIキー |
BTXXYJHEJAUVDS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=CC=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)







![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)
